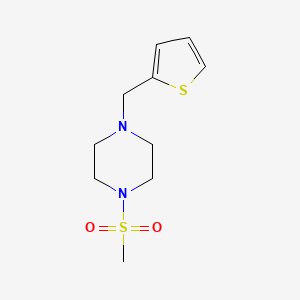![molecular formula C23H12N4O2 B10886261 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile typically involves a nucleophilic displacement reaction. One common method is the reaction of 4-nitrophthalonitrile with 2,3-dicyanophenol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-temperature polymers and resins.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of stable polymers and resins . The pathways involved include nucleophilic substitution and polymerization reactions .
相似化合物的比较
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is unique compared to other phthalonitrile compounds due to its specific substitution pattern. Similar compounds include:
- 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB)
- 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB)
- 1,4-bis(3,4-dicyanophenoxy)benzene (p-BDB)
These compounds share similar chemical properties but differ in their substitution patterns, which can affect their reactivity and applications .
属性
分子式 |
C23H12N4O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
3-[3-(2,3-dicyanophenoxy)-5-methylphenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H12N4O2/c1-15-8-18(28-22-6-2-4-16(11-24)20(22)13-26)10-19(9-15)29-23-7-3-5-17(12-25)21(23)14-27/h2-10H,1H3 |
InChI 键 |
UTEOSFZWKQSUEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10886178.png)

![N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B10886189.png)
![Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-](/img/structure/B10886196.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate](/img/structure/B10886200.png)
![N-(3,5-Dibromopyridin-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886209.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886217.png)
![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886239.png)

